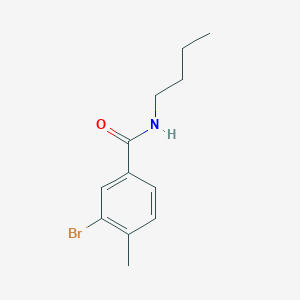![molecular formula C17H16FNO2 B269374 2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269374.png)
2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. It is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide involves the inhibition of specific enzymes and proteins involved in cell proliferation and survival pathways. It has been found to target the Akt/mTOR signaling pathway, which is a critical pathway involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, it has been found to have minimal toxicity in normal cells, making it a promising candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of new cancer therapies with minimal side effects. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to use in certain experimental settings.
Future Directions
There are several future directions for the research and development of 2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide. One potential direction is the optimization of its chemical structure to improve its solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of 2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide involves several steps. The first step is the preparation of 2-fluorobenzaldehyde, which is then reacted with 4-[(2-methylprop-2-en-1-yl)oxy]aniline to form the intermediate compound. The final step involves the reaction of the intermediate compound with benzoyl chloride to yield the final product.
Scientific Research Applications
2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been extensively studied for its potential applications in the treatment of cancer. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell proliferation and survival pathways. Additionally, it has shown promising results in the treatment of other diseases, such as inflammation and autoimmune disorders.
properties
Product Name |
2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide |
|---|---|
Molecular Formula |
C17H16FNO2 |
Molecular Weight |
285.31 g/mol |
IUPAC Name |
2-fluoro-N-[4-(2-methylprop-2-enoxy)phenyl]benzamide |
InChI |
InChI=1S/C17H16FNO2/c1-12(2)11-21-14-9-7-13(8-10-14)19-17(20)15-5-3-4-6-16(15)18/h3-10H,1,11H2,2H3,(H,19,20) |
InChI Key |
NREJKQKAUHOUKI-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(sec-butyl)-3-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B269291.png)
![N-{4-[(3-methylbutanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B269292.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B269297.png)
![2-(3,5-dimethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B269298.png)
![N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]biphenyl-4-carboxamide](/img/structure/B269301.png)
![2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B269303.png)
![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B269304.png)
![3-(benzyloxy)-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B269305.png)

![N-butyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B269309.png)



![3-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B269318.png)